5-Butylpyrimidine-2,4,6-triamine (5-Bu-TAP): Core Properties, Supramolecular Assembly, and Applications in Proto-RNA Research
5-Butylpyrimidine-2,4,6-triamine (5-Bu-TAP): Core Properties, Supramolecular Assembly, and Applications in Proto-RNA Research
Executive Summary
5-Butylpyrimidine-2,4,6-triamine (5-Bu-TAP) is a highly specialized pyrimidine derivative that has garnered significant attention in the fields of supramolecular chemistry and origins-of-life (prebiotic) research. Structurally, it features a 2,4,6-triaminopyrimidine core—a potent hydrogen-bonding scaffold—conjugated to a hydrophobic butyl chain. This unique amphiphilic geometry allows 5-Bu-TAP to function as a non-canonical "proto-nucleobase," capable of forming highly ordered 2D and 3D supramolecular assemblies when paired with complementary molecules like barbituric acid (BA) or cyanuric acid (CA)[1].
Unlike canonical nucleobases (adenine, guanine, cytosine, uracil), which struggle to spontaneously self-assemble or form glycosidic bonds in aqueous prebiotic models, 5-Bu-TAP readily engages in molecular recognition. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its supramolecular assembly mechanisms, and detailed experimental workflows for its synthesis and characterization.
Physicochemical & Structural Properties
The structural dichotomy of 5-Bu-TAP—a highly polar, hydrogen-bonding headgroup coupled with a lipophilic butyl tail—dictates its behavior in both solution and at interfaces. The three amino groups and two pyrimidine ring nitrogens provide a dense array of hydrogen bond donors (D) and acceptors (A), specifically forming an ADA/DAD recognition face[2].
Table 1: Core Quantitative Properties
| Property | Value | Scientific Implication |
| CAS Number | 4086-51-5 | Standard chemical identifier[3]. |
| Molecular Formula | C8H15N5 | Indicates the addition of the 4-carbon hydrophobic tail[4]. |
| Molecular Weight | 181.24 g/mol | Low molecular weight facilitates rapid diffusion in aqueous subphases[4]. |
| Topological Polar Surface Area | 104 Ų | High polarity of the headgroup ensures strong hydration and H-bonding[4]. |
| Hydrogen Bond Donors | 3 | Provided by the exocyclic -NH2 groups at positions 2, 4, and 6. |
| Hydrogen Bond Acceptors | 2 | Provided by the endocyclic nitrogen atoms of the pyrimidine ring. |
Supramolecular Assembly Mechanisms
The core utility of 5-Bu-TAP lies in its ability to form extended supramolecular networks. In aqueous solutions or at the air-water interface, the triaminopyrimidine core undergoes highly specific molecular recognition with barbituric acid derivatives.
The Causality of the Assembly:
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Hydrogen Bonding Arrays: 5-Bu-TAP presents an Acceptor-Donor-Acceptor (ADA) face, which perfectly complements the Donor-Acceptor-Donor (DAD) face of barbituric acid. This complementarity drives a 1:1 stoichiometric binding[2].
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Steric and Hydrophobic Control: The butyl tail serves a critical thermodynamic function. In bulk solution, unsubstituted triaminopyrimidines often precipitate as uncontrolled 3D microcrystals. The butyl tail restricts assembly to 2D planes (such as hexameric rosettes or linear ribbons) by introducing steric hindrance and hydrophobic packing forces[1]. At the air-water interface, the butyl tail anchors the molecule to the air phase, forcing the polar headgroup into the water to interact with dissolved barbituric acid[2].
Logical pathway of 5-Bu-TAP and Barbituric Acid molecular recognition and assembly.
Prebiotic Chemistry & Proto-RNA Implications
In origins-of-life research, a major hurdle is the "nucleoside problem"—canonical bases like adenine and uracil do not readily react with ribose to form nucleosides, nor do they self-assemble efficiently in dilute aqueous solutions[5].
5-Bu-TAP and its unsubstituted analogs (TAP) bypass this thermodynamic barrier. Research has demonstrated that TAP and barbituric acid can form supramolecular assemblies that scaffold the formation of proto-RNA[6]. The radical pathways starting from cyanamide on early Earth provide a plausible synthetic route for these non-canonical heterocycles[5]. By utilizing 5-Bu-TAP in laboratory models, researchers can simulate the intercalation-mediated assembly of primitive genetic polymers, where the butyl tail mimics the hydrophobic stacking interactions typically provided by the sugar-phosphate backbone in modern DNA/RNA[1].
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems where intermediate quality control steps dictate the success of the final assembly.
Protocol 1: Chemical Synthesis of 5-Butylpyrimidine-2,4,6-triamine
This protocol utilizes the condensation of an alkylmalononitrile with guanidine, a robust method for synthesizing 5-substituted 2,4,6-triaminopyrimidines.
Step-by-Step Methodology:
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Preparation of the Free Base: Dissolve sodium metal (1.2 equivalents) in anhydrous ethanol under an inert argon atmosphere to generate sodium ethoxide. Causality: Sodium ethoxide is required to deprotonate guanidine hydrochloride, generating the highly nucleophilic free guanidine base in situ.
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Reagent Addition: Add guanidine hydrochloride (1.1 equivalents) to the solution and stir for 30 minutes. Filter off the precipitated sodium chloride.
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Condensation: To the filtrate, add 2-butylmalononitrile (1.0 equivalent). Heat the reaction mixture to reflux (approx. 78°C) for 6 hours. Causality: Refluxing provides the necessary activation energy for the dual nucleophilic attack of guanidine nitrogens onto the nitrile carbons, driving the cyclization of the pyrimidine ring.
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Isolation: Cool the mixture to room temperature and neutralize with dilute hydrochloric acid to pH 7. The crude 5-Bu-TAP will precipitate.
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Purification: Filter the solid, wash sequentially with cold water and cold ethanol, and recrystallize from hot water/ethanol to yield pure 5-Bu-TAP.
Protocol 2: Langmuir Monolayer Assembly & Characterization
This protocol validates the molecular recognition capabilities of 5-Bu-TAP at the air-water interface[2].
Step-by-Step Methodology:
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Solution Preparation: Dissolve purified 5-Bu-TAP in a volatile spreading solvent (e.g., chloroform/methanol 9:1 v/v) to a concentration of 1 mM.
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Subphase Preparation: Prepare an aqueous subphase containing 0.1 mM barbituric acid. Adjust the pH to 5.5 using a dilute buffer. Causality: Maintaining pH 5.5 ensures that the pyrimidine nitrogens of 5-Bu-TAP are not fully protonated, which would induce electrostatic repulsion and disrupt the hydrogen-bonding network.
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Spreading: Using a Hamilton syringe, carefully deposit 20 µL of the 5-Bu-TAP solution dropwise onto the surface of the subphase in a Langmuir trough. Allow 15 minutes for the solvent to evaporate.
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Compression & Isotherm Recording: Compress the barriers at a constant rate of 5 mm/min. Record the Surface Pressure-Area (π-A) isotherm. A shift in the molecular area compared to a pure water subphase confirms the intercalation and binding of barbituric acid from the subphase.
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Transfer: Transfer the monolayer onto a solid mica substrate via the Langmuir-Blodgett technique at a constant surface pressure (e.g., 15 mN/m) for subsequent Atomic Force Microscopy (AFM) analysis.
Workflow for the synthesis and monolayer assembly characterization of 5-Bu-TAP.
References
- PubChem. "5-Butylpyrimidine-2,4,6-triamine | C8H15N5 | CID 77706". National Center for Biotechnology Information.
- EPA CompTox Chemicals Dashboard. "5-Butylpyrimidine-2,4,6-triamine - Chemical Details". Environmental Protection Agency.
- Hud, N. V., et al. "Our Odyssey to Find a Plausible Prebiotic Path to RNA: The First Twenty Years". Synlett (Thieme Connect).
- "Molecular Recognition between 2,4,6-Triaminopyrimidine Lipid Monolayers and Complementary Barbituric Molecules at the Air-Water Interface". Langmuir.
- "One-Pot Formation of Pairing Proto-RNA Nucleotides and Their Supramolecular Assemblies". Life (MDPI).
- "Radical pathways for the formation of non-canonical nucleobases in prebiotic environments". Physical Chemistry Chemical Physics (RSC).
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. 5-Butylpyrimidine-2,4,6-triamine | C8H15N5 | CID 77706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Radical pathways for the formation of non-canonical nucleobases in prebiotic environments - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. One-Pot Formation of Pairing Proto-RNA Nucleotides and Their Supramolecular Assemblies [mdpi.com]
